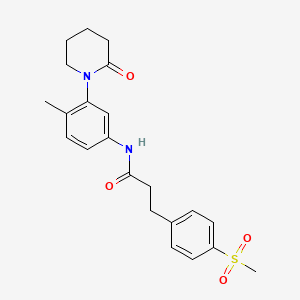

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound that likely contains a sulfonamide group, given the presence of a "methylsulfonyl" moiety in its name. This suggests that the compound could be related to the class of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been demonstrated in the literature. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to the formation of a dianion, which can react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further transformed into 5-alkyl-2(5H)-furanones, as shown in the synthesis of optically active furanones from chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

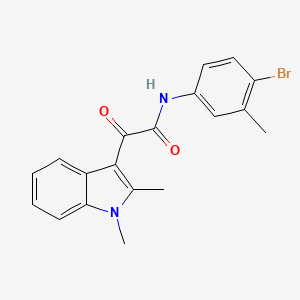

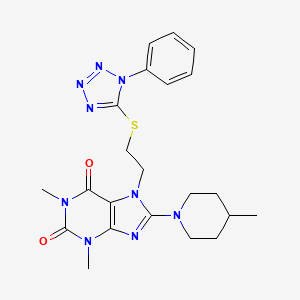

Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidinone ring, a sulfonamide functional group, and phenyl rings with methyl substituents. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For example, the cross-coupling of sulfonamides with halopyridines catalyzed by CuI and a bidentate ligand has been reported . This reaction yields N-(pyridinyl)-substituted sulfonamides, which suggests that similar cross-coupling reactions could be applicable to the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, sulfonamides generally exhibit a range of solubilities depending on their structure. They can form hydrogen bonds due to the presence of the sulfonamide group, which can affect their boiling points, melting points, and solubility in various solvents. The presence of a piperidinone ring and phenyl groups would also contribute to the compound's overall lipophilicity and potential interactions with biological molecules.

科学的研究の応用

Biological Distribution and Metabolic Studies

Studies on compounds structurally similar to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide have explored their distribution and metabolism within biological systems. For instance, research on tropicamide, a molecule with a related structure, has examined its distribution across various organs in warm-blooded animals after administration, showing a significant presence in tissues like the stomach, intestines, brain, lungs, and spleen (Shormanov et al., 2016). These findings highlight the importance of understanding how such compounds are metabolized and distributed, which is crucial for their potential therapeutic applications.

Analgesic and Anti-inflammatory Properties

Research into compounds with similar functional groups has demonstrated significant analgesic and anti-inflammatory properties. For example, studies on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have identified them as potent transient receptor potential vanilloid 1 (TRPV1) antagonists, offering insights into their mechanism of action and potential therapeutic benefits (Kim et al., 2012). These results suggest the potential of this compound in managing pain and inflammation, subject to further research focused specifically on this compound.

Neuroprotective Effects

Investigations into the neuroprotective effects of compounds with similar structures, such as PARP inhibitors, have shown promising results in reducing cytotoxicity in cell models and mitigating cerebral damage in animal models of stroke (Kamanaka et al., 2004). This research underscores the potential application of this compound in neuroprotection, particularly in conditions such as ischemic stroke.

Herbicidal Activity

α-Phenylsulfonyl propanamides have been studied for their herbicidal activities, demonstrating efficacy against certain weeds while being safe for rice plants under paddy conditions (Omokawa et al., 1985). This suggests a potential agricultural application for compounds within the same chemical family, including this compound, highlighting the versatility and wide-ranging potential uses of such molecules.

特性

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKWHRJLCFJABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)